
1,2-Dibromo-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-4-ethynylbenzene:
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: 1,2-Dibromo-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethynylbenzene or other hydrogenated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
1,2-Dibromo-4-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,2-dibromo-4-ethynylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and ethynyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a wide range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules .
類似化合物との比較
1,4-Dibromo-2-ethynylbenzene: Similar structure but with different bromine atom positions.
1-Bromo-4-ethynylbenzene: Contains only one bromine atom.
1,2-Dibromo-4-nitrobenzene: Contains a nitro group instead of an ethynyl group.
Uniqueness: 1,2-Dibromo-4-ethynylbenzene is unique due to the specific positioning of the bromine atoms and the ethynyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H4Br2 |
|---|---|
分子量 |
259.92 g/mol |
IUPAC名 |
1,2-dibromo-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H |
InChIキー |
KQGMSDQTSDSZSL-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


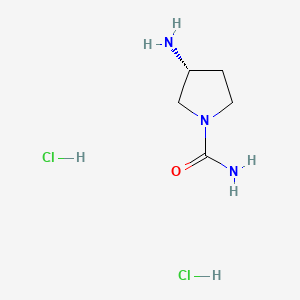
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
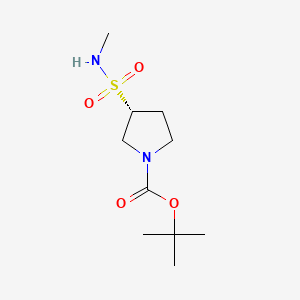

amine](/img/structure/B13588403.png)


![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
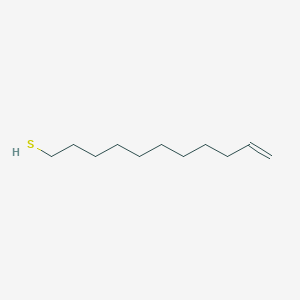
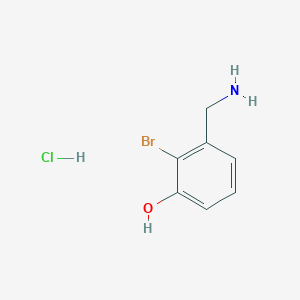
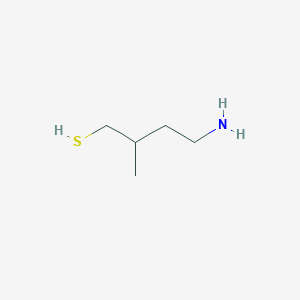
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)

